5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride
Overview
Description
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry and drug design. This compound is part of the pyrazolo-diazepine family, known for its potential therapeutic applications due to its unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride typically involves multiple steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton. Selective reduction of the lactam is achieved using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. The process involves the use of commercially available and inexpensive starting materials, such as methyl pyrazole 3,5-dicarboxylate. The reactions are optimized for high yield and purity, ensuring that the compound can be produced on a large scale for various applications .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Selective reduction of the lactam group is a key step in its synthesis.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations, among other substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include borane for reduction, tert-butyloxycarbonyl chloride for protection, and various aryl halides for substitution reactions. The conditions are typically mild to moderate, ensuring the stability of the compound throughout the reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further modified for specific applications in drug design and medicinal chemistry .
Scientific Research Applications
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic properties.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-pyrazolo[1,5-a][1,4]diazepine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Hexahydroazepines: Another class of heterocycles with a similar seven-five fused ring system.
Homopiperazines: These compounds also feature a fused bicyclic structure but with different ring sizes and functional groups.
Uniqueness
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride stands out due to its specific structural features and the versatility of its chemical reactivity. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in drug design and medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-7-4-8-6-10-2-1-3-12(8)11-7;/h4,10H,1-3,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJHBXBQJIUNBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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